

A Comparative Analysis of Irak4-IN-19 and Other Notable IRAK4 Inhibitors

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Compound of Interest		
Compound Name:	Irak4-IN-19	
Cat. No.:	B15623301	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Irak4-IN-19** with other prominent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following sections detail the biochemical potency, cellular activity, and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in the innate immune response has made it a key therapeutic target for a multitude of inflammatory and autoimmune diseases. This guide focuses on the comparative profile of **Irak4-IN-19** against a selection of other well-characterized IRAK4 inhibitors: PF-06650833, Emavusertib (CA-4948), Zabedosertib (BAY-1834845), BMS-986126, HS-243, and the IRAK4 degrader KT-474.

Biochemical Potency: A Head-to-Head Comparison

The primary measure of a kinase inhibitor's potency is its 50% inhibitory concentration (IC50) against the target enzyme. **Irak4-IN-19** demonstrates potent inhibition of IRAK4 with an IC50 of 4.3 nM. The table below summarizes the reported IC50 values for **Irak4-IN-19** and its counterparts, providing a direct comparison of their biochemical activity against IRAK4.



Compound	IRAK4 IC50 (nM)	Noteworthy Selectivity
Irak4-IN-19	4.3	Data not available
PF-06650833	2.0[1]	Nearly 7,000-fold more selective for IRAK4 than IRAK1.[2]
Emavusertib (CA-4948)	57[3][4]	Over 500-fold more selective for IRAK4 compared to IRAK1. [3][5] Also inhibits FLT3.[3][5]
Zabedosertib (BAY-1834845)	3.55[6][7]	Highly selective.[6][7]
BMS-986126	5.3[8][9][10]	>100-fold selective for IRAK4 over a panel of 214 kinases.[8] [11]
HS-243	20[12][13][14]	Also inhibits IRAK-1 (IC50 = 24 nM) with minimal activity against TAK1 (IC50 = 0.5 μ M). [12][13][14]
KT-474 (Degrader)	DC50 = 8.9 nM (in THP-1 cells)	Potent and selective degrader of IRAK4 protein.[15]

Cellular Activity: Inhibition of Inflammatory Signaling

The efficacy of an IRAK4 inhibitor within a cellular context is crucial for its therapeutic potential. These assays typically measure the inhibition of downstream signaling events, such as the production of pro-inflammatory cytokines following stimulation with agents like lipopolysaccharide (LPS). **Irak4-IN-19** has been shown to inhibit LPS-induced IL-23 production in THP-1 and dendritic cells with IC50 values of 0.23 µM and 0.22 µM, respectively.



Compound	Cellular Assay	Cell Type	Stimulant	Measured Endpoint	IC50
Irak4-IN-19	IL-23 Production	THP-1 / Dendritic Cells	LPS	IL-23	0.23 μM / 0.22 μM
PF-06650833	TNFα Secretion	In vivo	LPS	TNFα	Not specified in vitro
Emavusertib (CA-4948)	Cytokine Release	THP-1 Cells	TLR Ligand	TNF-α, IL-1β, IL-6, IL-8	<250 nM[3][5]
Zabedosertib (BAY- 1834845)	Cytokine Secretion	Not specified	IL-1β, LPS, Imiquimod	IL-1, IFN-y, TNF-α, IL-17	500 nM (for decreased secretion)[6]
BMS-986126	Cytokine Production	Human PBMCs	TLR Ligands (TLR2, 5, 7, 9)	Not specified	135 - 456 nM[11]
HS-243	Pro- inflammatory Response	RA cells and Macrophages	Not specified	Various Cytokines	10 μM (for potent reduction)[12]
KT-474 (Degrader)	IL-6 Production	Human PBMCs	LPS/R848	IL-6	Not specified

In Vivo Efficacy: Performance in Animal Models

The ultimate test of a drug candidate's potential lies in its performance in preclinical animal models of disease. **Irak4-IN-19** has demonstrated significant efficacy in a rat model of arthritis and an acute mouse model of inflammation.

- Arthritis Model: In a rat model of arthritis, Irak4-IN-19, administered at 30 mg/kg twice daily for 21 days, completely halted the development of arthritis.
- Acute Inflammation Model: In an acute mouse model of IL-1β induced IL-6 expression,
 Irak4-IN-19 showed a dose-dependent inhibition of IL-6, with 64% inhibition at a 75 mg/kg dose.

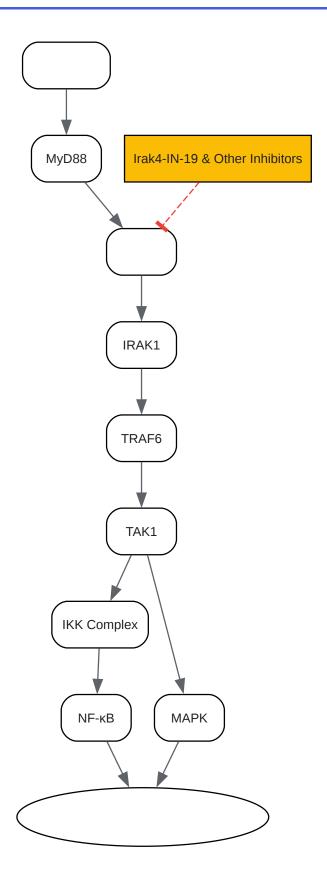


Comparative in vivo data for other IRAK4 inhibitors reveals their efficacy in various inflammatory and autoimmune models. For instance, BMS-986126 has shown robust activity in murine models of lupus, while PF-06650833 has been effective in a rat collagen-induced arthritis model.[11][16] Emavusertib has demonstrated anti-tumor activity in mouse models of hematologic malignancies.[3][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

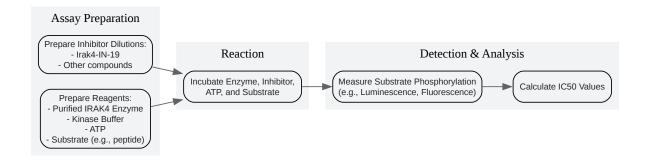




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Caption: IRAK4 Signaling Pathway and Point of Inhibition.

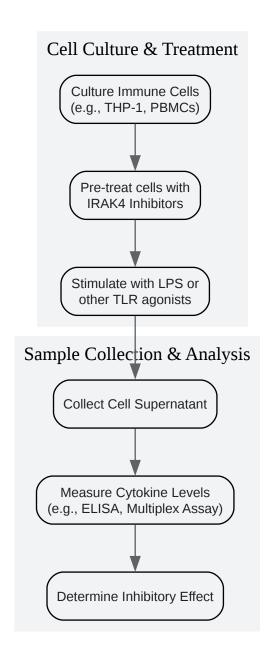




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Caption: General Workflow for an IRAK4 Kinase Inhibition Assay.





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Caption: Workflow for a Cellular Assay of LPS-Induced Cytokine Production.

Experimental Protocols IRAK4 Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.



Reagent Preparation:

- Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100).
- Dilute purified recombinant human IRAK4 enzyme to the desired concentration in the reaction buffer.
- Prepare a solution of a suitable substrate (e.g., a specific peptide or myelin basic protein)
 and ATP in the reaction buffer.
- Prepare serial dilutions of the test compounds (e.g., Irak4-IN-19) in DMSO and then in the reaction buffer.

Reaction Incubation:

- In a microplate, add the IRAK4 enzyme solution.
- Add the diluted test compounds to the respective wells.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

Detection and Analysis:

- Stop the reaction by adding a stop solution (e.g., EDTA).
- Measure the amount of phosphorylated substrate using a suitable detection method.
 Common methods include:
 - Luminescent Assays: Quantify the amount of ATP remaining after the reaction (e.g., ADP-Glo™ Kinase Assay).[17]
 - Fluorescence/TR-FRET Assays: Use a phosphorylation-specific antibody labeled with a fluorescent probe (e.g., LanthaScreen® Eu Kinase Binding Assay).[18]



 Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for LPS-Induced Cytokine Production (General Protocol)

This assay evaluates the ability of an inhibitor to block the production of inflammatory cytokines in a cellular context.

- Cell Culture and Plating:
 - Culture a relevant human or murine immune cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) or primary cells (e.g., peripheral blood mononuclear cells PBMCs) under standard conditions.[19][20]
 - Seed the cells into a multi-well plate at a predetermined density and allow them to adhere
 or stabilize. For THP-1 monocytes, differentiation into macrophage-like cells can be
 induced with phorbol 12-myristate 13-acetate (PMA).[21]
- Compound Treatment and Stimulation:
 - Prepare serial dilutions of the test inhibitors.
 - Pre-incubate the cells with the test compounds for a specific duration (e.g., 1-2 hours).
 - Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.[19][20]
 - Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
- Cytokine Measurement and Analysis:
 - Collect the cell culture supernatant.
 - Measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β,
 IL-23) in the supernatant using a validated immunoassay, such as an Enzyme-Linked



Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[20]

- Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
- Determine the IC50 value for the inhibition of cytokine production.

In Vivo Rodent Models of Inflammation (General Methodologies)

These models are used to assess the efficacy of IRAK4 inhibitors in a living organism.

- Acute Inflammation Model (e.g., LPS-induced Cytokine Release):
 - Animal Model: Typically, mice (e.g., C57BL/6) are used.[22]
 - Procedure:
 - 1. Administer the test compound (e.g., **Irak4-IN-19**) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
 - 2. After a specified pre-treatment time (e.g., 1-2 hours), challenge the animals with an intraperitoneal injection of LPS to induce a systemic inflammatory response.[22]
 - 3. At a peak time point for cytokine production (e.g., 2-4 hours post-LPS), collect blood samples.
 - 4. Measure the serum or plasma levels of key inflammatory cytokines (e.g., TNF- α , IL-6).
 - Readout: The percentage reduction in cytokine levels in the compound-treated group compared to the vehicle-treated group.
- Arthritis Model (e.g., Collagen-Induced Arthritis in Rats):
 - Animal Model: Susceptible strains of rats (e.g., Lewis rats) are commonly used.
 - Procedure:



- 1. Induce arthritis by immunization with an emulsion of type II collagen and an adjuvant.
- Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.
- 3. Administer the compound daily or twice daily for a defined period (e.g., 14-21 days).
- 4. Monitor the development and severity of arthritis using a clinical scoring system that assesses paw swelling, erythema, and joint mobility.
- Readout: Comparison of the arthritis scores, paw thickness, and histological analysis of the joints between the treated and control groups.

Conclusion

Irak4-IN-19 is a potent inhibitor of IRAK4, demonstrating efficacy in both cellular and in vivo models of inflammation. Its biochemical potency is comparable to several other leading IRAK4 inhibitors such as PF-06650833, Zabedosertib, and BMS-986126. While the currently available data on the selectivity of Irak4-IN-19 is limited, its strong performance in preclinical models suggests it is a valuable tool for further investigation into the therapeutic potential of IRAK4 inhibition. The emergence of novel modalities, such as the IRAK4 degrader KT-474, which removes the entire protein, offers an alternative and potentially more profound therapeutic strategy by eliminating both the kinase and scaffolding functions of IRAK4.[2] Further comparative studies, particularly those evaluating the kinase selectivity profiles and pharmacokinetic/pharmacodynamic relationships, will be crucial in fully elucidating the therapeutic window and potential advantages of Irak4-IN-19 relative to other IRAK4-targeted agents.

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